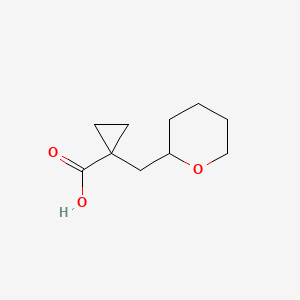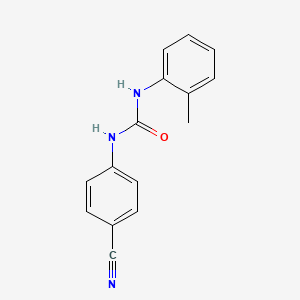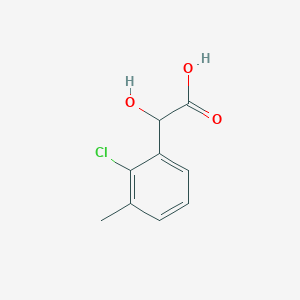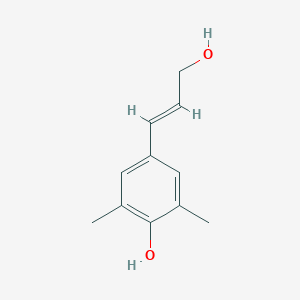
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol is an organic compound with the molecular formula C11H14O2. It is structurally related to phenol and contains a hydroxyprop-1-en-1-yl group attached to the phenol ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation and dehydration steps. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the hydroxyprop-1-en-1-yl group to a single bond, forming saturated alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated alcohols and alkanes.
Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic derivatives.
科学研究应用
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and studies involving phenolic compounds.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties. It is used in studies related to cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments. Its antioxidant properties make it a candidate for research in preventing oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials. Its chemical stability and reactivity make it valuable in manufacturing processes.
作用机制
The mechanism of action of 4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing its reactivity and interactions with other molecules. In biological systems, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, its ability to undergo electrophilic aromatic substitution allows it to interact with enzymes and receptors, modulating their activity.
相似化合物的比较
4-(3-Hydroxyprop-1-EN-1-YL)-2,6-dimethylphenol can be compared with other similar compounds, such as:
4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol: This compound has a methoxy group instead of a dimethyl group, which can influence its reactivity and biological activity.
Sinapyl alcohol: Structurally related to cinnamic acid, sinapyl alcohol is a precursor to lignin and lignans. It has different functional groups that affect its chemical behavior and applications.
Coniferyl alcohol: Another phenolic compound with a similar structure, coniferyl alcohol is involved in the biosynthesis of lignin and has distinct chemical properties.
属性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C11H14O2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7,12-13H,5H2,1-2H3/b4-3+ |
InChI 键 |
HGZOXSZWGQGXJD-ONEGZZNKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1O)C)/C=C/CO |
规范 SMILES |
CC1=CC(=CC(=C1O)C)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




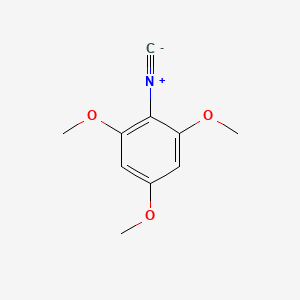
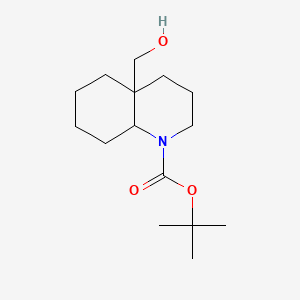
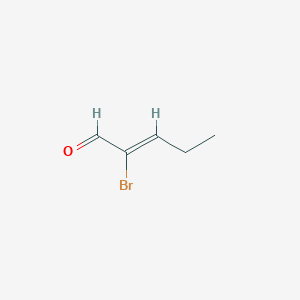
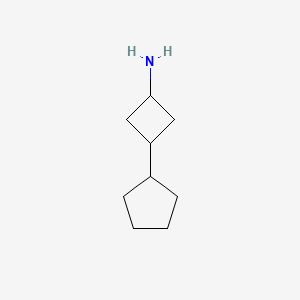
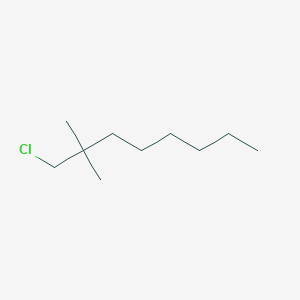
![1,3-dimethyl-7-(3-methylbutyl)-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13570925.png)
![[5-(Pyridin-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13570931.png)
